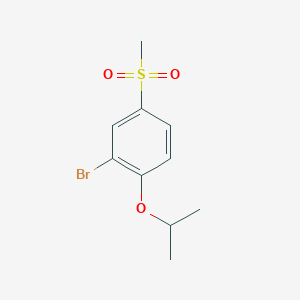
2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene is an organic compound with a molecular formula of C10H13BrO3S. It is a brominated aromatic compound that features both isopropoxy and methylsulfonyl functional groups. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene typically involves the bromination of 1-isopropoxy-4-(methylsulfonyl)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophile, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and an inert atmosphere (e.g., nitrogen or argon).
Major Products:
Applications De Recherche Scientifique
2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized materials and polymers with specific properties.
Medicinal Chemistry: It serves as a building block in the synthesis of biologically active compounds and potential drug candidates.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes for biological research.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with the palladium catalyst, followed by transmetalation and reductive elimination to form the biaryl product .
Comparaison Avec Des Composés Similaires
1-Bromo-2-isopropoxy-4-methylbenzene: This compound is similar in structure but lacks the methylsulfonyl group, which affects its reactivity and applications.
4-Bromophenyl methyl sulfone: This compound has a similar brominated aromatic structure but differs in the position and type of substituents, leading to different chemical properties and reactivity.
Uniqueness: 2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene is unique due to the presence of both isopropoxy and methylsulfonyl groups, which provide specific reactivity patterns and make it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H13BrO3S |
|---|---|
Poids moléculaire |
293.18 g/mol |
Nom IUPAC |
2-bromo-4-methylsulfonyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13BrO3S/c1-7(2)14-10-5-4-8(6-9(10)11)15(3,12)13/h4-7H,1-3H3 |
Clé InChI |
HXOOCIOJBZRGAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




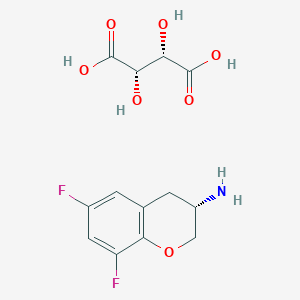
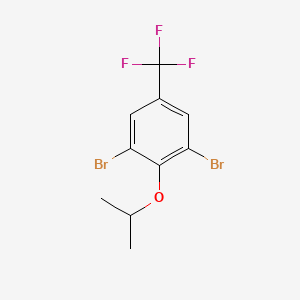
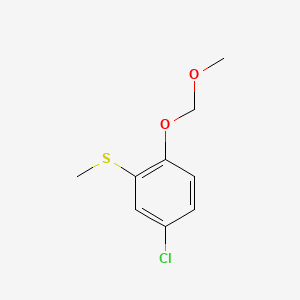

![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)

![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
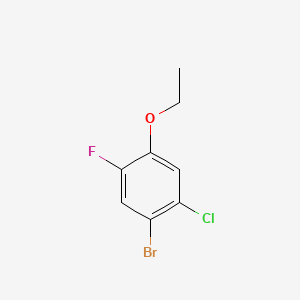
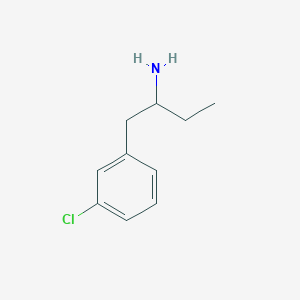
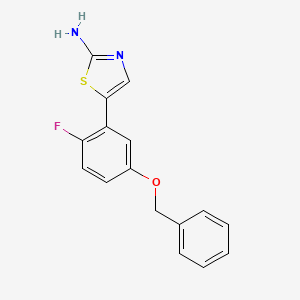
![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
